3-(5-Bromo-pyridin-3-ylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(5-Bromo-pyridin-3-ylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C13H16BrN3O3. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. It features a brominated pyridine ring, which is often utilized in the design of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-pyridin-3-ylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Carbamate: The brominated pyridine is then reacted with tert-butyl carbamate to form the carbamate derivative. This step often requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Azetidine Ring Formation: The final step involves the formation of the azetidine ring. This can be achieved through a cyclization reaction, where the intermediate is treated with a suitable base under controlled conditions to form the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-pyridin-3-ylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups.
Oxidation Reactions: Oxidation can be used to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of simpler or more complex molecules.
Scientific Research Applications
3-(5-Bromo-pyridin-3-ylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-pyridin-3-ylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The brominated pyridine ring can interact with various molecular targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-pyridinylcarbamic acid tert-butyl ester
- 3-(Boc-amino)-5-bromopyridine
- tert-Butyl (5-bromopyridin-3-yl)carbamate
Uniqueness
3-(5-Bromo-pyridin-3-ylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both the azetidine ring and the brominated pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-[(5-bromopyridin-3-yl)carbamoyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O3/c1-14(2,3)21-13(20)18-7-9(8-18)12(19)17-11-4-10(15)5-16-6-11/h4-6,9H,7-8H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBZUOGGZYOYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)NC2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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